molecular formula C21H16N4O6 B10963651 N,N'-(4-methylbenzene-1,3-diyl)bis(4-nitrobenzamide)

N,N'-(4-methylbenzene-1,3-diyl)bis(4-nitrobenzamide)

Cat. No.: B10963651
M. Wt: 420.4 g/mol
InChI Key: FNYSZVAPCUXAQF-UHFFFAOYSA-N
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Description

N-{2-METHYL-5-[(4-NITROBENZOYL)AMINO]PHENYL}-4-NITROBENZAMIDE is a complex organic compound with the molecular formula C22H20N4O7 and a molecular weight of 452.427 g/mol . This compound is notable for its unique structure, which includes nitrobenzoyl and nitrobenzamide groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-METHYL-5-[(4-NITROBENZOYL)AMINO]PHENYL}-4-NITROBENZAMIDE typically involves the reaction of 2-methyl-5-nitrobenzoic acid with 4-nitrobenzoyl chloride in the presence of a suitable base, such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-METHYL-5-[(4-NITROBENZOYL)AMINO]PHENYL}-4-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while electrophilic substitution reactions yield various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-{2-METHYL-5-[(4-NITROBENZOYL)AMINO]PHENYL}-4-NITROBENZAMIDE involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo redox reactions, influencing cellular processes and signaling pathways. Additionally, the compound’s aromatic structure allows it to intercalate with DNA or interact with proteins, potentially affecting gene expression and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-METHYL-5-[(4-NITROBENZOYL)AMINO]PHENYL}-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H16N4O6

Molecular Weight

420.4 g/mol

IUPAC Name

N-[4-methyl-3-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C21H16N4O6/c1-13-2-7-16(22-20(26)14-3-8-17(9-4-14)24(28)29)12-19(13)23-21(27)15-5-10-18(11-6-15)25(30)31/h2-12H,1H3,(H,22,26)(H,23,27)

InChI Key

FNYSZVAPCUXAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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